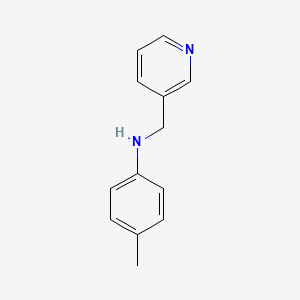

![molecular formula C25H19NO5 B2635829 3-[(2-苯甲酰-3-氧代-3-苯基丙-1-烯-1-基)氨基]-5,6,7,8-四氢-2H-色烯-2,5-二酮 CAS No. 477888-25-8](/img/structure/B2635829.png)

3-[(2-苯甲酰-3-氧代-3-苯基丙-1-烯-1-基)氨基]-5,6,7,8-四氢-2H-色烯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

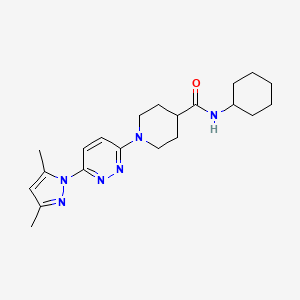

The compound “3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione” is a complex organic molecule. It has been studied for its potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .

Synthesis Analysis

The synthesis of this compound involves the reaction of Dimedone and ETHYL (Z)-2-[(2-BENZOYL-3-OXO-3-PHENYL-1-PROPENYL)AMINO]-3-(DIMETHYLAMINO)-2-PROPENOATE .Molecular Structure Analysis

The molecular formula of this compound is C27H23NO5 and it has a molecular weight of 441.48 . The detailed molecular structure can be obtained from the MOL file mentioned in the source .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 617.4±55.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa is predicted to be -2.94±0.70 .科学研究应用

合成和抗菌活性

色烯嘧啶酮衍生物,包括与所讨论化合物类似的化合物,已被合成并评估了对不同细菌和真菌菌株的抗菌活性。这些化合物通过涉及四氢色烯衍生物的反应合成,展示了它们在开发抗菌剂方面的潜力 (Banothu & Bavanthula, 2012).

与 N 亲核试剂的反应特征

对多氟乙基 4-氧代-2-戊烯基-4H-色烯-3-羧酸酯的研究表明,当这些化合物与伯胺相互作用时,表现出有趣的反应特征,导致色酮-香豆素重排和高度功能化的色烯衍生物的形成 (Shcherbakov 等人,2013).

新型衍生物的绿色合成

新型色烯衍生物的绿色合成取得了发展,强调了环保和效率。此类研究强调了化学合成中可持续实践的重要性 (Satyanarayana 等人,2021).

有机催化的合成

由迈克尔加成-环化反应产生的色烯衍生物的有机催化合成展示了创造这些化合物的创新方法,包括对映选择性合成 (Ding & Zhao, 2010).

催化和合成创新

对无催化剂合成和在吡喃环合杂环支架合成中应用 LUDOX HS-40 等新型催化剂的研究提供了对色烯衍生物生产中多功能性和创新的见解 (Rao & Hussain, 2021).

作用机制

未来方向

The compound’s potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer suggests that it could be a promising candidate for future research and drug development . Further studies could focus on its efficacy, safety, and mechanism of action in biological systems.

属性

IUPAC Name |

3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,8-dihydro-6H-chromene-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c27-21-12-7-13-22-18(21)14-20(25(30)31-22)26-15-19(23(28)16-8-3-1-4-9-16)24(29)17-10-5-2-6-11-17/h1-6,8-11,14-15,28H,7,12-13H2/b23-19+,26-15? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTVXOSJHSMBTK-MLBZFUCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

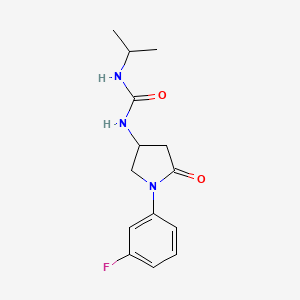

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)

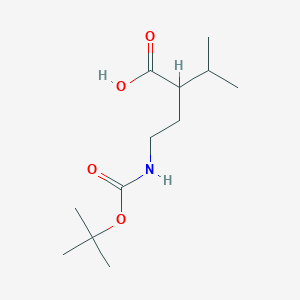

![Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate](/img/structure/B2635756.png)

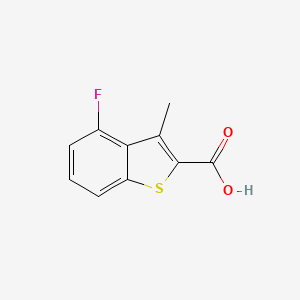

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2635759.png)

![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)

![1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2635768.png)

![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)